2-(4,4-Difluoropyrrolidin-3-yl)acetic acid
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Overview
Description
2-(4,4-Difluoropyrrolidin-3-yl)acetic acid is an organic compound with the molecular formula C6H9F2NO2 and a molecular weight of 165.14 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms at the 4-position and an acetic acid moiety at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for 2-(4,4-Difluoropyrrolidin-3-yl)acetic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency . The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoropyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(4,4-Difluoropyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways . The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Difluoropyrrolidin-3-yl)acetic acid: Characterized by the presence of two fluorine atoms at the 4-position of the pyrrolidine ring.
2-(4,4-Difluoropyrrolidin-3-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-(4,4-Difluoropyrrolidin-3-yl)butyric acid: Contains a butyric acid moiety, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9F2NO2 |
---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
2-(4,4-difluoropyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)3-9-2-4(6)1-5(10)11/h4,9H,1-3H2,(H,10,11) |
InChI Key |
WTFLJLGOQAYIOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)(F)F)CC(=O)O |
Origin of Product |
United States |
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